Product packaging for 5-Ethoxy-2-nitrophenol(Cat. No.:CAS No. 857629-22-2)

5-Ethoxy-2-nitrophenol

Cat. No.: B3043397
CAS No.: 857629-22-2
M. Wt: 183.16 g/mol
InChI Key: LMPRZATUSVYQTE-UHFFFAOYSA-N
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Description

Context of Aromatic Nitro Compounds in Organic Synthesis

Aromatic nitro compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring, are foundational materials in organic synthesis. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. scilit.comnih.gov This electronic effect makes the ring susceptible to nucleophilic aromatic substitution, a class of reactions that is otherwise difficult to achieve with unsubstituted aromatic systems. nih.gov

The versatility of aromatic nitro compounds is a cornerstone of their utility. scilit.com They serve as crucial intermediates in the synthesis of a wide array of more complex molecules. bohrium.com One of the most fundamental transformations is the reduction of the nitro group to an amine (–NH₂), which opens up a vast area of chemistry for producing dyes, pharmaceuticals, and other specialty chemicals. scilit.comvulcanchem.com This conversion is a key step in the industrial production of many substances. scilit.com Beyond reduction, the activating effect of the nitro group is exploited in numerous other reactions, solidifying the role of aromatic nitro compounds as indispensable building blocks in both laboratory and industrial applications. nih.gov Their importance is demonstrated by their use as precursors for pharmaceuticals, agrochemicals, and pigments. scilit.comnih.gov

Significance of Phenolic Ethers in Chemical Research

Phenolic ethers, also known as aromatic ethers, are compounds where the hydroxyl group of a phenol (B47542) is replaced by an alkoxy group (–OR). kajay-remedies.com This structural motif is prevalent in both natural products and synthetic molecules, particularly within the pharmaceutical industry. researchgate.netukessays.com Phenolic ethers are key components in the structures of many medications, including the cough suppressant dextromethorphan (B48470) and the antimalarial drug quinine. kajay-remedies.com

The significance of the phenolic ether structure in medicinal chemistry often lies in its physicochemical properties. By replacing the acidic proton of a phenol's hydroxyl group with an alkyl chain, the molecule's acidity is eliminated, and its lipophilicity is increased. kajay-remedies.com In drug design, the ether oxygen can act as a hydrogen-bond acceptor but not a donor, a feature that can be fine-tuned to improve a drug molecule's absorption and transport properties within the body. kajay-remedies.com This modification can help oral medications adhere to established guidelines for drug-likeness, such as Lipinski's rule of five. kajay-remedies.com The stability and low reactivity of the ether linkage also make it a reliable and robust scaffold in the design of complex molecular architectures. mdpi.com

Detailed Research Findings

While 5-Ethoxy-2-nitrophenol itself is not extensively documented as a final product, its role as a reactive intermediate and building block is highlighted in recent synthetic research. A study published in 2024 in the journal Molbank detailed the synthesis of a complex hybrid molecule designed for potential therapeutic use in Alzheimer's disease. scilit.com

In this research, the scientists were working with 4-chloro-5-fluoro-2-nitrophenol (B1592491). During a reaction step involving sodium ethoxide in ethanol (B145695), an unexpected nucleophilic aromatic substitution (SNAr) reaction occurred. Instead of the intended product, the fluorine atom on the aromatic ring was substituted by an ethoxy group, leading to the formation of a 4-chloro-5-ethoxy-2-nitrophenoxy derivative. This spontaneous formation underscores the reactivity of the nitrophenol ring system. The presence of a nitro group in the para position and a chlorine atom in the ortho position to the fluorine atom facilitated this substitution. This finding demonstrates the practical application of the principles of aromatic nitro compound reactivity, where the electron-withdrawing nature of the nitro group activates the ring for such transformations.

Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem nih.gov
Molecular Formula C₈H₉NO₄PubChem nih.gov
Molecular Weight 183.16 g/mol PubChem nih.gov
CAS Number 857629-22-2PubChem nih.gov
XLogP3 2.1PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 4PubChem nih.gov
Rotatable Bond Count 3PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B3043397 5-Ethoxy-2-nitrophenol CAS No. 857629-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPRZATUSVYQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 5 Ethoxy 2 Nitrophenol

Reactivity of the Nitro Group in Aromatic Systems

The nitro group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. pearson.com This influence stems from both inductive and resonance effects, which decrease the electron density of the benzene (B151609) ring. lkouniv.ac.in

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. libretexts.org The presence of the nitro group is strongly deactivating towards EAS because it withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. lkouniv.ac.inmsu.edu This deactivation is a result of the nitro group's ability to put a positive charge on the ring through resonance. youtube.com

The hydroxyl and ethoxy groups in 5-Ethoxy-2-nitrophenol are, by contrast, activating groups that donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. byjus.commasterorganicchemistry.com In this specific molecule, the positions ortho and para to the strongly activating hydroxyl and ethoxy groups are positions 2, 4, and 6. However, the nitro group at position 2 and the ethoxy group at position 5 create a complex substitution pattern. The directing effects of the activating groups generally dominate. The hydroxyl group is a particularly strong activator for electrophilic substitution. byjus.comwikipedia.org The most activated positions for electrophilic attack on this compound would be C4 and C6, which are ortho and para to the hydroxyl group and meta to the deactivating nitro group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentEffect on RingDirecting Influence
-NO₂ (Nitro)Strongly DeactivatingMeta-directing
-OH (Hydroxyl)Strongly ActivatingOrtho-, Para-directing
-OC₂H₅ (Ethoxy)Strongly ActivatingOrtho-, Para-directing

While the nitro group deactivates the ring towards electrophiles, it strongly activates it for Nucleophilic Aromatic Substitution (SNAr). chadsprep.com SNAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. diva-portal.org The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. diva-portal.orgnih.gov

In a relevant synthetic study, a related compound, 4-chloro-5-fluoro-2-nitrophenol (B1592491), underwent an SNAr reaction where a fluorine atom was substituted by an ethoxy group. mdpi.com This substitution was facilitated by the presence of the nitro group in the para position relative to the fluorine atom. mdpi.com This demonstrates the powerful activating effect of the nitro group in SNAr, a reactivity pattern that would apply to derivatives of this compound possessing a suitable leaving group.

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the amino group (-NH₂). This transformation is a cornerstone of synthetic organic chemistry, as aromatic amines are versatile precursors for many other compounds. jsynthchem.com

Common methods for the reduction of aromatic nitro compounds involve catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals in acidic solution (e.g., Fe, Zn, or Sn in HCl). youtube.comgrafiati.com For instance, the catalytic hydrogenation of a cyano group to a primary amine using Pd/C is a well-established method that can also be applied to nitro group reductions. mdpi.com The resulting product from the reduction of this compound would be 2-amino-5-ethoxyphenol.

The reduction can sometimes be controlled to yield intermediate products like nitroso (-N=O) or hydroxylamino (-NHOH) compounds, although these are often highly reactive and can be difficult to isolate. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction
Reagent/MethodProductReference
H₂, Pd/CAmine (-NH₂) mdpi.com
Fe, HClAmine (-NH₂) youtube.com
NaBH₄ with catalystAmine (-NH₂) jsynthchem.com
Electrochemical ReductionAmine, Hydroxylamine, or Nitroso researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts significant reactivity to the molecule. Phenols are notably more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. wikipedia.orglibguides.com The negative charge on the oxygen can be delocalized into the aromatic ring. wikipedia.org This acidity is further enhanced by the presence of the electron-withdrawing nitro group. utkaluniversity.ac.in The nitro group at the ortho position is particularly effective at stabilizing the phenoxide ion through resonance and intramolecular hydrogen bonding. pearson.comquora.com

The hydroxyl group is also a very strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com This is due to its ability to donate electron density to the ring via resonance, which stabilizes the carbocation intermediate (arenium ion). libguides.com For all practical purposes, direct nucleophilic substitution or elimination of the phenolic hydroxyl group itself does not occur. libguides.comlibretexts.org

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₅) is an ether linkage to the aromatic ring. Similar to the hydroxyl group, it is an activating, ortho-, para- directing group in electrophilic aromatic substitution reactions, although it is a slightly weaker activator than the hydroxyl group. masterorganicchemistry.com It donates electron density to the ring through resonance involving the oxygen lone pairs.

The ether linkage can be cleaved under certain conditions. Selective dealkylation of phenolic ethers can be achieved, for instance, using reagents like aluminum chloride (AlCl₃). researchgate.net Research has shown that the directing effect of a nitro group can influence the regioselectivity of such dealkylation reactions. researchgate.net However, simple methoxy (B1213986) and ethoxy groups have been noted to have low reactivity towards dealkylation even with a reactive ortho-nitro group present. researchgate.net

Oxidation and Radical Reactions

Phenols, especially those bearing electron-donating groups, are susceptible to oxidation. The reaction of nitrophenols with oxidizing agents or radicals is relevant in both synthetic chemistry and atmospheric science.

In the presence of oxidizing agents like hydrogen peroxide and certain enzymes or metal catalysts (Fenton chemistry), phenols can be oxidized to form phenoxy radicals. researchgate.nettandfonline.com These radicals can then undergo further reactions. Studies on the oxidation of nitrophenols by hydroxyl radicals (•OH) show that these reactions are rapid. acs.org The reaction can proceed via addition of the •OH radical to the aromatic ring or by abstraction of the hydrogen atom from the phenolic -OH group. copernicus.org

The oxidation of nitrophenols can lead to the formation of more highly oxygenated products, such as dihydroxyquinones, and can sometimes result in the loss of the nitro group. acs.org For example, the attack of a hydroxyl radical at the carbon bearing the nitro group can lead to the release of a nitrogen dioxide radical (•NO₂) and the formation of a hydroquinone. acs.org

Reactions with Hydroxyl Radicals

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that plays a crucial role in the atmospheric and aqueous degradation of many organic pollutants. The reaction between nitrophenols and hydroxyl radicals is generally rapid. For instance, the second-order rate constants for the reaction of •OH with similar nitrophenol compounds are on the order of 10⁹ M⁻¹ s⁻¹. acs.org Studies on methylated 2-nitrophenols show reaction rate coefficients in the range of (2.7–6.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. mdpi.com

The primary mechanism for the reaction of hydroxyl radicals with nitrophenols involves the electrophilic addition of the •OH radical to the aromatic ring. researchgate.net This addition forms a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, such as the elimination of a water molecule or reaction with oxygen, leading to the formation of more highly oxygenated products like dihydroxy-nitrophenols (e.g., nitrocatechols). acs.orgresearchgate.net The position of the attack on the aromatic ring is influenced by the directing effects of the existing substituents. The hydroxyl and ethoxy groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing.

CompoundSecond-Order Rate Constant (kOH)Reference
4-Nitrocatechol (B145892)5.0 x 10⁹ M⁻¹ s⁻¹ acs.org
2-Methoxy-5-nitrophenol (Nitroguaiacol)5.2 x 10⁹ M⁻¹ s⁻¹ acs.org
2,4-Dinitrophenol3.7 x 10⁹ M⁻¹ s⁻¹ acs.org

Reactions with Nitrate (B79036) Radicals

Reactions with Sulfate (B86663) Radical-Anions

The sulfate radical-anion (SO₄•⁻) is a potent oxidant used in advanced oxidation processes (AOPs) for water treatment. It exhibits high reactivity towards electron-rich organic compounds like phenols. Research on various nitrophenols has shown that their reactions with sulfate radical-anions are extremely fast, with second-order rate constants typically in the range of 10⁸ to 10⁹ M⁻¹ s⁻¹. mdpi.com

The reaction mechanism is understood to proceed via an electron transfer from the phenolate (B1203915) anion (formed by the deprotonation of the phenol) to the sulfate radical-anion. This generates a phenoxy radical and a sulfate anion. The resulting phenoxy radical can then undergo further reactions, such as polymerization or coupling. The reactivity of nitrophenols with SO₄•⁻ is influenced by the number and position of the nitro groups on the aromatic ring. mdpi.com

CompoundSecond-Order Rate Constant (kSO₄•⁻)Reference
2-Nitrophenol (B165410)9.08 x 10⁸ M⁻¹ s⁻¹ mdpi.com
3-Nitrophenol1.72 x 10⁹ M⁻¹ s⁻¹ mdpi.com
4-Nitrophenol (B140041)6.60 x 10⁸ M⁻¹ s⁻¹ mdpi.com
2,4-Dinitrophenol2.86 x 10⁸ M⁻¹ s⁻¹ mdpi.com
2,4,6-Trinitrophenol7.10 x 10⁷ M⁻¹ s⁻¹ mdpi.com

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of phenols provides a controlled method for their transformation, often utilized to mimic metabolic pathways or for electrosynthesis. beilstein-journals.org For phenols, anodic oxidation typically proceeds through a two-electron, two-proton process. The initial step is the formation of a phenoxonium cation intermediate. beilstein-journals.org This highly reactive cation can then be attacked by nucleophiles present in the reaction medium. For example, in the presence of methanol (B129727), an acetal (B89532) can be formed, which can subsequently be hydrolyzed to a quinone. beilstein-journals.org In aqueous solutions, the phenoxonium ion is readily attacked by water to form quinone-type products. The specific isomer of the resulting quinone is guided by the position of the substituents on the aromatic ring. beilstein-journals.org This method avoids the use of large quantities of chemical oxidizing agents, making it a greener alternative. google.com

Thermal Decomposition Pathways

Nitroaromatic compounds, as a class, are known for their thermal instability. scbt.com The thermal decomposition of this compound is an exothermic process. If heated rapidly or uncontrollably, particularly in a confined space, there is a significant risk of violent decomposition or explosion. scbt.com The presence of multiple nitro groups generally increases this tendency. The decomposition hazard can also be pronounced when such compounds are heated with caustic alkalies, even in the presence of solvents. scbt.com

While specific, detailed mechanistic pathways for the thermal decomposition of this compound are not extensively documented in the literature, decomposition would likely involve the fragmentation of the molecule. This could include the cleavage of the C-NO₂ bond, reactions involving the ethoxy group, and the breakdown of the aromatic ring itself, leading to the formation of various gaseous products. The formation of isocyanic acid (HNCO) has been observed as a breakdown product from the photo-oxidation of other nitrophenols, and thermal decomposition within analytical instruments has been noted as a possibility. acs.org

Derivatives and Analogues of 5 Ethoxy 2 Nitrophenol

Synthesis of Substituted Nitrophenyl Ethers

The synthesis of substituted nitrophenyl ethers, a class of compounds to which 5-ethoxy-2-nitrophenol belongs, can be achieved through several established methods. A common approach involves the reaction of a nitrophenol with an alkyl halide in the presence of a base. This process, known as Williamson ether synthesis, is widely applicable. For instance, nitrophenyl alkyl ethers can be prepared by reacting a nitrophenol with an alkyl halide in an aqueous medium. In this method, the nitrophenol is first mixed with water, and then the alkyl halide and a hydrogen halide-binding agent, such as an alkali metal hydroxide (B78521) or carbonate, are added simultaneously. google.com

Another significant method is the Ullmann condensation, which is traditionally used for preparing diaryl ethers. This reaction involves the condensation of an aryl halide with an alkali metal salt of a phenol (B47542), catalyzed by copper salts at elevated temperatures. scielo.org.mx Yields are generally moderate but can be improved when electron-withdrawing groups are present on the aryl halide. scielo.org.mx A notable modification of the Ullmann synthesis utilizes thallium(I) salts of nitrophenols, which react with arylthallium(III) bis-trifluoroacetates in the presence of cuprous bromide to produce nitrophenyl aryl ethers in good to excellent yields. scielo.org.mx

Furthermore, highly hindered diphenyl ethers can be synthesized using a modification of the Hems synthesis. This method involves the reaction of a phenol with an activated N-phenyl pyridinium (B92312) salt, such as N-(4'-carbomethoxy-2',6'-dinitro)phenylpyridinium chloride. cdnsciencepub.com This approach has proven superior for creating sterically hindered diphenyl ethers compared to the traditional Ullmann reaction. cdnsciencepub.com

The synthesis of aryl-substituted azacrown ethers represents another facet of nitrophenyl ether synthesis. A simple and efficient procedure involves the reaction of a substituted azacrown ether with p-nitrofluorobenzene in acetonitrile. This method is advantageous as it does not require expensive catalysts or anhydrous conditions and results in monoarylation products. isuct.ru

Reaction Reactants Conditions Product Key Features
Williamson Ether SynthesisNitrophenol, Alkyl HalideWater, Base (e.g., NaOH, K2CO3)Nitrophenyl Alkyl EtherSimultaneous addition of alkyl halide and base. google.com
Ullmann CondensationAryl Halide, PhenoxideCopper catalyst, High temperatureDiaryl EtherEffective for aryl halides with electron-withdrawing groups. scielo.org.mx
Modified Ullmann SynthesisThallium(I) Nitrophenoxide, Arylthallium(III) bis-trifluoroacetateCuprous bromide, DioxaneNitrophenyl Aryl EtherGood to excellent yields. scielo.org.mx
Modified Hems SynthesisPhenol, N-phenyl Pyridinium SaltAcidified workupHighly Hindered Diphenyl EtherSuitable for sterically demanding structures. cdnsciencepub.com
Azacrown Ether ArylationAzacrown Ether, p-NitrofluorobenzeneAcetonitrile, RefluxN-(4-nitrophenyl)azacrown EtherSimple, efficient, mono-substitution. isuct.ru

Preparation of Functionalized 2-Nitrophenols and their Ethers

The preparation of functionalized 2-nitrophenols and their subsequent conversion to ethers are fundamental processes in organic synthesis. The introduction of a nitro group onto a phenol ring is a key step. For example, 2-ethoxy-4-nitrophenol (B1581399) can be synthesized from 2-ethoxyphenol (B1204887) through nitration. One study compared three different nitration methods and found that using ferric nitrate (B79036) as a catalyst provided an optimal yield of 55.48%. researchgate.net Another method involves the nitration of o-hydroxyphenylethyl ether with a solution of dinitrogen pentoxide in dichloroethane at low temperatures, resulting in a high purity product with a 96.08% yield. chemicalbook.com

Once the functionalized nitrophenol is obtained, it can be converted to its corresponding ether. A common method involves reacting the substituted 2-nitrophenol (B165410) with an alkyl halide in the presence of a mild base like potassium carbonate (K2CO3) in a solvent such as acetone (B3395972) at reflux. researchgate.net For instance, 2-methyl-5-nitrophenol (B1294729) can be synthesized from 2-methyl-5-nitroaniline (B49896) via diazotization followed by hydrolysis. The resulting phenol is then reacted with 2-bromopropane (B125204) in dimethylformamide with anhydrous K2CO3 to yield 1-(1-methylethoxy)-2-methyl-5-nitrobenzene. prepchem.com

The synthesis of silver(I) complexes with crown ethers using nitrophenols as ligands has also been explored. In these preparations, the sodium salt of a nitrophenol (e.g., 2-nitrophenol) is first reacted with silver nitrate to form the silver salt of the nitrophenol. This silver salt is then reacted with a crown ether, such as 15-crown-5 (B104581) or 18-crown-6, in methanol (B129727) to form the final complex. ajrconline.orgajrconline.org

Starting Material Reagents Conditions Product Yield
2-EthoxyphenolFerric nitrate-2-Ethoxy-4-nitrophenol55.48% researchgate.net
o-Hydroxyphenylethyl etherDinitrogen pentoxide, Dichloroethane0-35 °C2-Hydroxy-5-nitrophenylether96.08% chemicalbook.com
Substituted 2-nitrophenolsPrenyl bromide, K2CO3Acetone, RefluxAllyl 2-nitrophenyl ethers85-96% researchgate.net
2-Methyl-5-nitroaniline1. H2SO4, NaNO2; 2. H2O, H2SO4, reflux-2-Methyl-5-nitrophenol- prepchem.com
2-Methyl-5-nitrophenol2-Bromopropane, K2CO3DMF, 60 °C1-(1-Methylethoxy)-2-methyl-5-nitrobenzene- prepchem.com
Sodium salt of 2-nitrophenol, AgNO3, 15-crown-5Ethanol (B145695), MethanolRefluxAg(15-crown-5)- ajrconline.org

Applications as Synthetic Intermediates for Complex Molecules

Derivatives of this compound are valuable intermediates in the synthesis of a wide range of complex organic molecules.

Azo dyes, characterized by the functional group (-N=N-), constitute the largest class of synthetic colorants used in various industries. nih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile, such as a phenol or an amine. nih.gov Nitrophenol derivatives can serve as precursors to the amino compounds required for the diazotization step or act as the coupling component. For example, 2-amino-5-nitrophenol (B90527) is used as an intermediate in the preparation of azo dyes. chemdad.comchemicalbook.com The presence of the nitro group can influence the final color of the dye and its properties. The general strategy for azo dye synthesis involves a two-stage process of diazotization and azo coupling. nih.gov

Nitrophenol derivatives are important precursors for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form heterocyclic rings. For instance, o-functionalized nitroarenes can undergo intramolecular reductive cyclization to construct heterocycles like indoles and carbazoles. researchgate.net This transformation, often referred to as the Cadogan/Cadogan-Sundberg cyclization, involves the deoxygenation of the nitro group to a reactive nitrogen species that subsequently cyclizes. researchgate.net

Specifically, 2-amino-5-nitrophenol has been used as a starting material for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones and other complex heterocyclic structures with potential biological activity. chemdad.comchemicalbook.com The synthesis of ladder-type heterocycles, which are of interest for their applications in organic electronics, can also involve nitrophenyl precursors. For example, the reduction of 2,5-bis(2-nitrophenyl)pyrrolo[3,2-b]pyrroles is a key step in the synthesis of certain BN-heteroacenes. acs.org

The concept of retrosynthetic analysis, which involves deconstructing a target molecule into simpler starting materials, highlights the importance of versatile building blocks in organic synthesis. slideshare.net Nitrophenol derivatives, with their multiple functional groups, serve as excellent starting points for the synthesis of complex target molecules. The hydroxyl, nitro, and alkoxy groups on a molecule like this compound can be manipulated through various functional group interconversions to introduce new functionalities and build molecular complexity.

These intermediates are employed in a wide array of synthetic transformations, including cross-coupling reactions like the Suzuki and Stille reactions, which are powerful methods for forming carbon-carbon bonds. acs.org The strategic placement of functional groups on the nitrophenol ring allows for regioselective reactions, enabling the construction of intricate molecular architectures. The versatility of these compounds makes them valuable assets in the toolbox of synthetic organic chemists for creating novel materials and biologically active compounds. yolasite.com

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 5-Ethoxy-2-nitrophenol. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecular structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethoxy group and the aromatic ring protons. The ethoxy group's aliphatic protons typically appear in the upfield region of the spectrum. A triplet signal arises from the methyl (–CH₃) protons, which are split by the two adjacent methylene (B1212753) protons. The methylene (–OCH₂–) protons appear as a quartet, resulting from coupling with the three methyl protons.

The aromatic region is expected to show three separate signals for the protons on the benzene (B151609) ring (H-3, H-4, and H-6). The chemical shifts of these protons are influenced by the electronic effects of the substituents: the strongly electron-withdrawing nitro group (–NO₂) and the electron-donating hydroxyl (–OH) and ethoxy (–OCH₂CH₃) groups. The nitro group at position 2 will significantly deshield the adjacent H-3 proton, shifting it downfield. The hydroxyl and ethoxy groups will have a shielding effect on their respective ortho and para protons. The coupling patterns (splitting) between these aromatic protons would appear as doublets or doublets of doublets, depending on their ortho and meta relationships.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
Ethoxy -CH₃ ~1.4 Triplet (t) 3H
Ethoxy -OCH₂- ~4.1 Quartet (q) 2H
Aromatic H-6 ~6.8 - 7.0 Doublet (d) 1H
Aromatic H-4 ~7.0 - 7.2 Doublet of doublets (dd) 1H
Aromatic H-3 ~7.8 - 8.0 Doublet (d) 1H
Phenolic -OH Variable Singlet (s, broad) 1H

For a complete structural assignment, ¹³C NMR spectroscopy is utilized. The this compound molecule contains eight chemically non-equivalent carbon atoms, and therefore, eight distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. nih.gov A known spectrum for this compound exists, though the specific data is not widely published. nih.gov

The chemical shifts are predictable based on standard values for substituted aromatic rings. chemguide.co.uklibretexts.org The two aliphatic carbons of the ethoxy group are expected to appear at the most upfield positions. The six aromatic carbons will resonate at lower fields, with their specific shifts determined by the attached functional groups. The carbons directly bonded to electronegative oxygen atoms (C-1 and C-5) and the carbon bonded to the nitro group (C-2) are anticipated to be the most deshielded, thus appearing furthest downfield. chemguide.co.uk

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethoxy -CH₃ ~15
Ethoxy -OCH₂- ~65
Aromatic C-6 ~105
Aromatic C-4 ~109
Aromatic C-3 ~120
Aromatic C-2 (-NO₂) ~140
Aromatic C-1 (-OH) ~155
Aromatic C-5 (-OEt) ~160

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula is C₈H₉NO₄, corresponding to a molecular weight of approximately 183.16 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be observed at m/z 183.

The fragmentation of the molecular ion is dictated by the functional groups present. Plausible fragmentation pathways for nitrophenolic ethers include the loss of small radicals or neutral molecules. libretexts.org Key fragmentation patterns would likely involve the ethoxy and nitro substituents.

Loss of an ethyl radical: Cleavage of the O–CH₂ bond can lead to the loss of an ethyl group (•C₂H₅, 29 Da), resulting in a fragment at m/z 154.

Loss of ethene: A common fragmentation for ethers is the elimination of a neutral alkene via a rearrangement, which would produce a radical cation at m/z 155 from the loss of ethene (C₂H₄, 28 Da).

Loss of a nitro group: Cleavage of the C–NO₂ bond can result in the loss of a nitro radical (•NO₂, 46 Da), yielding a fragment at m/z 137.

Loss of carbon monoxide: Phenolic compounds are known to lose carbon monoxide (CO, 28 Da) after initial fragmentation, leading to further daughter ions. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Identity of Loss
183 [C₈H₉NO₄]⁺˙ Molecular Ion ([M]⁺˙)
155 [C₆H₅O₃]⁺˙ Ethene (C₂H₄)
154 [C₆H₄NO₄]⁺ Ethyl radical (•C₂H₅)
137 [C₈H₉O₂]⁺ Nitro radical (•NO₂)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition. acs.org For this compound, the precise mass allows for the unambiguous determination of its molecular formula, C₈H₉NO₄, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of the compound in complex samples. mdpi.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Calculated Exact Mass (Da)
C₈H₉NO₄ 183.05316 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy methods like IR and UV-Vis provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in this compound. The spectrum would be characterized by several key absorption bands. A broad band in the 3200–3500 cm⁻¹ region is indicative of the O–H stretching of the phenolic group. Aliphatic C–H stretching from the ethoxy group would appear between 2850–2980 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1450–1600 cm⁻¹. Crucially, the nitro group gives rise to two strong, characteristic stretching bands: an asymmetric stretch typically near 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. Finally, the C–O stretching vibrations for the aryl ether and the phenol (B47542) would be observed in the 1020–1260 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The nitrophenol moiety acts as a strong chromophore, meaning it absorbs light in the UV or visible range. docbrown.info The presence of the nitro, hydroxyl, and ethoxy groups on the benzene ring extends the conjugated π-system, causing a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzene. It is expected that this compound would exhibit strong absorption bands in the UV region, likely with a tail extending into the visible spectrum, which would impart a yellow color to the compound. docbrown.infomsu.edu For comparison, 2-nitrophenol (B165410) shows absorption maxima around 272 nm and 345 nm. researchgate.net

Table 5: Predicted IR and UV-Vis Spectroscopic Data for this compound

Spectroscopy Type Feature Predicted Wavenumber (cm⁻¹) / Wavelength (nm)
IR O-H stretch (phenol) 3200 - 3500 (broad)
IR C-H stretch (aliphatic) 2850 - 2980
IR N-O stretch (asymmetric) 1520 - 1560
IR C=C stretch (aromatic) 1450 - 1600
IR N-O stretch (symmetric) 1340 - 1380
IR C-O stretch (ether/phenol) 1020 - 1260
UV-Vis π→π* transition ~270 - 280 nm
UV-Vis n→π* / π→π* transition ~340 - 360 nm

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, especially using Density Functional Theory (DFT), are fundamental to exploring the electronic characteristics of 5-ethoxy-2-nitrophenol. rjpn.org These methods determine the molecule's ground state geometry and the distribution of electrons, which are key to understanding its stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. rjpn.org The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. nih.gov For substituted phenols, the nature and position of the substituent groups, like the electron-donating ethoxy group and the electron-withdrawing nitro group, significantly influence these orbital energies. rjpn.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.com These parameters provide a framework for comparing the reactivity of different molecules. researchgate.net

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom in a molecule to attract electrons. ajchem-a.com
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution. ajchem-a.com
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating higher reactivity. ajchem-a.com
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)A measure of the energy lowering of a system when it accepts electrons. ajchem-a.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify the regions that are rich or poor in electrons. rjpn.org In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). rjpn.org For this compound, the MEP would likely show a highly negative potential around the oxygen atoms of the nitro group and the phenolic oxygen, while the hydrogen of the hydroxyl group would be a site of positive potential. rjpn.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the potential energy surface (PES) for a reaction, chemists can identify intermediates, transition states, and the energy barriers associated with each step. sci-hub.se This information helps to determine the most likely mechanism.

For nitrophenols, several reactions are of interest:

Hydrogen Abstraction: The reaction between phenols and atmospheric radicals like nitrogen dioxide (NO₂) can begin with the abstraction of the phenolic hydrogen, forming a phenoxy radical. sci-hub.se

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. Computational studies can model the substitution of other groups on the ring, predicting the feasibility and regioselectivity of such reactions.

Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a common synthetic transformation. Theoretical modeling can investigate the mechanism of this reduction with various reagents, such as H₂ with a palladium catalyst.

Studies on the formation of nitrophenols from phenol (B47542) and NO₂ have shown that the reaction mechanism can be complex and is often catalyzed by other molecules like water, which can lower the energy barriers of the transition states. sci-hub.se Similar computational strategies could be applied to understand the reactions of this compound, predicting how the ethoxy group influences the energy profiles of these mechanistic pathways.

Structure-Reactivity Relationship Studies

The nitro group at the ortho position is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This withdrawal makes the ring less susceptible to electrophilic substitution but activates it for nucleophilic substitution.

The ethoxy group at the meta position to the nitro group (and para to the hydroxyl group) is an activating group, donating electron density to the ring via the resonance effect.

The combined effect of these substituents determines the reactivity at different sites on the aromatic ring. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational approaches that correlate calculated molecular descriptors (such as those in Table 1) with experimental activities or properties. jmaterenvironsci.commdpi.com Such models are widely used for phenols and nitroaromatic compounds to predict properties like toxicity or reaction rates based on their structural features. jmaterenvironsci.commdpi.com DFT-calculated descriptors are frequently used in QSAR studies to build robust predictive models. jmaterenvironsci.com

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic data, which is crucial for structure confirmation and characterization.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netnih.gov These calculations predict the magnetic shielding around each nucleus, which can be converted into chemical shifts. Comparing the predicted spectrum with the experimental one helps in the unambiguous assignment of signals. researchgate.net For this compound, calculations would predict distinct signals for the ethoxy protons, the three aromatic protons, and the phenolic proton, with the positions influenced by the electronic effects of the nitro and ethoxy groups.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. tandfonline.com By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific motion of the atoms, such as C-H stretching, NO₂ symmetric and asymmetric stretching, or C-O-C stretching of the ether linkage. This aids in the interpretation of the experimental spectrum. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), correlating electronic transitions with observed absorption bands. tandfonline.combohrium.com

Functional GroupSpectroscopic TechniquePredicted Characteristic Signal / Region
O-H (phenolic)FT-IRBroad stretch, ~3200-3600 cm-1
C-H (aromatic)FT-IRStretch, ~3000-3100 cm-1
C-H (aliphatic, ethoxy)FT-IRStretch, ~2850-3000 cm-1
NO₂ (nitro)FT-IRAsymmetric stretch (~1500-1550 cm-1) and Symmetric stretch (~1330-1370 cm-1).
C-O (ether & phenol)FT-IRStretch, ~1100-1250 cm-1.
Aromatic Protons¹H NMR~6.5-8.0 ppm, with specific splitting patterns based on coupling.
Ethoxy Protons (-OCH₂CH₃)¹H NMRQuartet (~3.8-4.2 ppm) and Triplet (~1.3-1.5 ppm).
Aromatic Carbons¹³C NMR~110-165 ppm.
Ethoxy Carbons (-OCH₂CH₃)¹³C NMR~60-70 ppm (OCH₂) and ~15-20 ppm (CH₃).

Industrial and Applied Chemical Research of 5 Ethoxy 2 Nitrophenol

Role as an Intermediate in Chemical Manufacturing

5-Ethoxy-2-nitrophenol belongs to the broader class of nitrophenols, which are widely recognized as crucial intermediates in the synthesis of a variety of industrial chemicals. epa.govchemicalbook.in These compounds, characterized by a phenol (B47542) ring substituted with both a nitro group and another functional group, are valued for their reactivity. The presence of the nitro group, an electron-withdrawing moiety, and the hydroxyl group, an activating group, allows for a range of chemical transformations. epa.gov

The general manufacturing utility of nitrophenols extends to the production of dyes, pigments, rubber chemicals, pharmaceuticals, and photographic chemicals. epa.gov A key reaction for nitrophenols is the reduction of the nitro group to form an amino group (-NH2). This transformation converts the nitrophenol into a valuable aminophenol, which can then undergo further reactions, such as diazotization, to create more complex molecules. nih.gov A 2024 study detailed the synthesis of a complex molecule, 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, from a related nitrophenol derivative, underscoring the role of such structures as building blocks in multi-step organic synthesis. mdpi.com

Production of Dyes and Pigments

The synthesis of azo dyes, which constitute a significant portion of all industrial dyes, frequently relies on nitrophenol intermediates. nih.gov The standard process involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich molecule like a phenol or aniline. nih.gov

In this context, this compound serves as a precursor. The nitro group of the compound can be reduced to form 2-amino-5-ethoxyphenol. This resulting aromatic amine can then be converted into a diazonium salt, which subsequently acts as an electrophile, reacting with a suitable coupling partner to form a stable and colored azo dye. nih.gov The specific ethoxy substituent on the phenol ring would influence the final properties of the dye, such as its color, fastness, and solubility. The established use of the related compound, 4-Methoxy-2-nitrophenol, as an intermediate in dye and pigment synthesis further supports the utility of its ethoxy counterpart in this industrial sector. chemimpex.com

Applications in Rubber Chemicals Industry

Nitroaromatic compounds are established precursors in the manufacture of chemicals for the rubber industry. epa.gov Specifically, 2-nitrophenol (B165410) is utilized as an intermediate for producing rubber accelerators and antioxidants. chemicalbook.in These additives are critical for the vulcanization process and for protecting rubber products from degradation by oxidation. While direct documentation for the use of this compound in this application is not prominent, its structural similarity to 2-nitrophenol suggests its potential as an intermediate for creating specialized rubber chemicals where the ethoxy group might impart desirable properties to the final product.

Utilization in Photographic Chemicals

The broader category of nitroaromatic compounds serves as intermediates in the synthesis of photographic chemicals. epa.gov These chemicals can include developers, sensitizers, and couplers that are essential for the photographic process. For instance, derivatives like 1-hydroxy-2-naphthoic acid phenyl ester are used in both photography and dyestuff synthesis. environmentclearance.nic.in Although specific examples detailing the pathway from this compound to a photographic chemical are not widely available, its classification as a nitroaromatic intermediate places it within the pool of potential starting materials for this industry.

Potential in Materials Science

Research into substituted nitrophenols indicates their potential for applications in materials science, particularly in the development of advanced polymers and chemical sensors. The functional groups on these molecules can be leveraged to influence material properties or to participate in detection mechanisms.

Polymer Development Considerations

Substituted nitrophenols are being explored as monomers for the synthesis of high-performance polymers. A patented process describes the use of bis-o-nitrophenol derivatives as monomers for producing polymers like polybenzoxazoles (PBOs). google.com The synthesis involves the reduction of the o-nitrophenol units to o-aminophenols, which then undergo polymerization to form the final, thermally stable polymer. google.com As an o-nitrophenol, this compound fits the structural profile required for this type of polymerization, suggesting its potential use in creating polymers with tailored properties influenced by the ethoxy group.

Furthermore, research into related compounds like 4-Methoxy-2-nitrophenol shows they can play a role in creating specialized coatings and polymers, helping to enhance properties such as durability and resistance to degradation. chemimpex.com In a different application, nitrophenols have been used as template molecules in the synthesis of molecularly imprinted polymers (MIPs). mdpi.com These polymers are created to have cavities with a specific affinity for the template molecule, a technique used in separation science and sensor development. mdpi.com

Chemical Sensor Component Research

The detection of nitrophenols is a significant area of research due to their status as environmental pollutants. frontiersin.org This has led to the development of numerous chemical sensors designed to detect various nitrophenols with high sensitivity. frontiersin.orgrsc.org For example, electrochemical sensors have been fabricated using materials like vertically-ordered mesoporous silica-nanochannel films and ZnO/RuO2 nanoparticles to achieve sensitive detection of p-nitrophenol and 2-nitrophenol, respectively. frontiersin.orgrsc.org

While these studies focus on detecting nitrophenols rather than using them as a sensor component, the extensive research highlights the importance of this class of compounds in analytical chemistry. Furthermore, related compounds like 4-Methoxy-2-nitrophenol are known to serve as reagents in various analytical methods for detecting other substances. chemimpex.com This dual role—as both an important analyte and a potential reagent—positions this compound as a compound of interest within the field of chemical sensor research.

Environmental Fate and Degradation Pathways of 5 Ethoxy 2 Nitrophenol

Sources and Environmental Release Mechanisms

Generally, nitrophenols are utilized as intermediates in the manufacturing of a wide array of products, including dyes, pigments, pharmaceuticals, rubber chemicals, pesticides, and fungicides. cdc.gov Releases to the environment from this class of compounds occur primarily from manufacturing and processing industries. cdc.gov Effluents from textile, pharmaceutical, and rubber processing industries, as well as iron and steel manufacturing, have been identified as sources of nitrophenols in wastewater. cdc.gov Therefore, if 5-ethoxy-2-nitrophenol is used in similar industrial applications, its release into water and soil could be expected from these types of facilities.

Table 1: Potential Industrial Sources of Nitrophenol Compounds

Industrial Sector Potential Release Matrix
Chemical Manufacturing Wastewater, Air Emissions
Pharmaceutical Production Wastewater
Dye and Pigment Synthesis Wastewater
Pesticide Manufacturing Wastewater, Soil
Rubber Processing Wastewater

This table is based on general data for nitrophenols and represents potential sources for this compound.

There is no specific information detailing the formation of this compound from atmospheric photochemical reactions. However, the formation of nitrophenols in the atmosphere is a known phenomenon. cdc.gov These compounds can be formed through the photochemical reactions of aromatic precursors, such as benzene (B151609) and phenol (B47542), in the presence of nitrogen oxides (NOx). cdc.govcopernicus.org

The general mechanism involves the gas-phase or aqueous-phase nitration of phenolic compounds. copernicus.orgresearchgate.net Gas-phase nitration can be initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. researchgate.net Aqueous-phase reactions within cloud droplets or on wet aerosol surfaces are also significant pathways for nitrophenol formation. copernicus.orgsdu.edu.cn It is plausible that if ethoxy-substituted phenols are present in the atmosphere as pollutants from industrial or combustion sources, they could undergo similar atmospheric nitration reactions to form this compound.

While no studies specifically identify this compound as a degradation product, other nitrophenols are known to be formed from the breakdown of more complex chemicals. A well-documented example is the formation of 4-nitrophenol (B140041) from the hydrolysis or photocatalysis of organophosphate insecticides such as methyl parathion (B1678463). cdc.gov The degradation of alkylphenol ethoxylates (APEs), a class of widely used surfactants, also leads to the formation of persistent alkylphenols in the environment. nih.govresearchgate.net Given these precedents, it is conceivable that certain pesticides, dyes, or industrial chemicals containing an ethoxy-nitrophenyl moiety could degrade to form this compound.

Biotic Degradation Pathways

The biodegradation of nitrophenols by microorganisms is a key process for their removal from soil and water environments. cdc.gov The persistence of these compounds is partly due to the nitro group, which makes them recalcitrant to degradation. researchgate.net However, various bacteria have been identified that can utilize nitrophenols as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.net

Several bacterial species are known to degrade nitrophenols, with strains of Pseudomonas, Arthrobacter, Nocardia, and Achromobacter being frequently cited. researchgate.netnih.gov For instance, Arthrobacter protophormiae RKJ100 has demonstrated the ability to effectively degrade p-nitrophenol in soil. nih.govjohnshopkins.edu The degradation efficiency is influenced by several environmental factors, including pH, temperature, initial pollutant concentration, and the size of the microbial inoculum. nih.govjohnshopkins.edu Optimal degradation often occurs at neutral to slightly alkaline pH and moderate temperatures (20-40°C). nih.govjohnshopkins.edu

The microbial degradation pathway typically begins with the enzymatic removal of the nitro group, often forming intermediates like 4-nitrocatechol (B145892) and 1,2,4-benzenetriol, before the aromatic ring is cleaved. researchgate.netresearchgate.net

Table 1: Examples of Nitrophenol-Degrading Microorganisms

MicroorganismCompound DegradedEnvironmentReference
Arthrobacter protophormiae RKJ100p-Nitrophenol (PNP)Soil nih.gov
Pseudomonas putida 1274p-Nitrophenol (PNP)Culture Medium nih.gov
Achromobacter xylosoxidans Nsp-Nitrophenol (PNP)Wetland Sediment researchgate.net
Sphingomonas sp.Methyl parathion / p-NitrophenolSoil Bioreactors researchgate.net
Nocardia sp. Strain TW2p-Nitrophenol (PNP)Soil researchgate.net

Environmental Transport and Distribution

The transport and distribution of nitrophenolic compounds like this compound in the environment are dictated by their physical and chemical properties and their interactions with air, water, and soil. cdc.gov A significant portion of nitrophenols released into the environment ends up in water and soil. llojibwe.org

The mobility of nitrophenols in soil is influenced by their tendency to adsorb to soil particles, a process quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The adsorption is pH-dependent; under acidic conditions, nitrophenols exist in their neutral form, which has a greater tendency to partition to sediment and soil. cdc.gov As pH increases, they deprotonate to form anions, which are more mobile and have a greater potential for leaching into groundwater. cdc.gov Studies on nitrofen, a related nitrophenol ether, showed that it was strongly adsorbed onto organic soil with negligible leaching. nih.gov

A non-steady-state equilibrium model for 4-nitrophenol predicted its distribution across different environmental compartments, with the vast majority (94.6%) residing in water, followed by sediment (4.44%) and soil (0.95%), and a very small fraction in the air (0.0006%). cdc.gov In the atmosphere, nitrophenols can be transported from polluted to less polluted areas and are removed through processes like wet deposition in rain and snow. cdc.govresearchgate.net

Table 2: Predicted Environmental Distribution of 4-Nitrophenol

Environmental CompartmentPredicted Distribution (%)
Water94.6
Sediment4.44
Soil0.95
Air0.0006
Biota0.00009
Source: Based on a non-steady-state equilibrium model by Yoshida et al. (1983), as cited in cdc.gov

Remediation Strategies for Nitrophenol Contamination

Advanced Oxidation Processes (AOPs) are a set of effective water treatment technologies designed to remove persistent organic pollutants through the in-situ generation of highly reactive hydroxyl radicals (•OH). wikipedia.orgnih.gov These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, non-toxic substances like water and carbon dioxide. wikipedia.orgresearchgate.net

Several AOPs have been successfully applied for the degradation of nitrophenols:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The process is highly effective, with some studies reporting total removal of p-nitrophenol in less than a minute. researchgate.net The efficiency can be enhanced with UV light (photo-Fenton).

Ozonation (O₃): Ozone can be used alone or in combination with hydrogen peroxide or UV light to generate hydroxyl radicals and degrade pollutants. researchgate.net

Photocatalysis: This process often uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates the desired reactive oxygen species. nih.gov

Sulfate (B86663) Radical-Based AOPs: More recently, AOPs based on sulfate radicals (SO₄•⁻) have gained attention. These radicals have a high redox potential comparable to hydroxyl radicals and can be more selective, making them effective in complex water matrices. rsc.org

AOPs are generally fast and can achieve complete mineralization of the contaminants. nih.govresearchgate.net

Biological treatment, or bioremediation, utilizes the metabolic capabilities of microorganisms to degrade environmental contaminants. researchgate.net This approach is considered an economically advantageous and environmentally friendly alternative to physical and chemical methods. nih.gov

A key strategy in bioremediation is bioaugmentation , which involves the introduction of specific, highly efficient microbial strains to a contaminated site to enhance the degradation of the target pollutant. acs.org Field studies have demonstrated the success of this approach. For example, the bioaugmentation of soil with Arthrobacter protophormiae RKJ100 led to the complete degradation of p-nitrophenol under natural environmental conditions. acs.org

The success of bioremediation is highly dependent on maintaining optimal environmental conditions for the introduced microorganisms, including pH, temperature, and moisture levels. acs.org Immobilizing the bacterial cells on a carrier material, such as corncob powder, can enhance the stability and survival of the inoculum in the soil, thereby improving the efficiency of the remediation process. acs.org

Q & A

Basic: What safety protocols are essential when handling 5-Ethoxy-2-nitrophenol in laboratory settings?

Methodological Answer:
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as nitrophenol derivatives may release toxic vapors during synthesis or handling . Waste containing this compound should be segregated and disposed of via certified hazardous waste services to avoid environmental contamination . Pre-experiment risk assessments should account for its potential reactivity with oxidizing agents or heat sources .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns. For example, 5-Methyl-2-nitrophenol (C₇H₇NO₃, MW 153.14) shows a base peak at m/z 153 in EI-MS, which can guide interpretation for ethoxy analogs .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for structural elucidation. Compare chemical shifts with related compounds (e.g., 5-Chloro-2-nitrophenol’s aromatic protons resonate at δ 7.5–8.5 ppm) .
  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray studies (e.g., 5-Chloro-2-nitrophenol, R factor 0.058) provide precise bond lengths and angles .

Advanced: How can researchers resolve contradictions in reported spectral data for nitrophenol derivatives?

Methodological Answer:
Discrepancies in spectral data often arise from solvent effects, impurities, or instrument calibration. To address this:

Standardize Conditions: Replicate experiments under identical conditions (e.g., solvent = DMSO-d₆, 298 K for NMR).

Cross-Validate Techniques: Combine MS, NMR, and IR data. For instance, NIST’s mass spectral database provides reference fragmentation patterns for nitroaromatics .

Literature Meta-Analysis: Follow systematic screening protocols, such as those in the ATSDR Nitrophenols Profile, which reviewed 1,205 studies to resolve conflicting toxicity data .

Advanced: What experimental designs are optimal for studying the photodegradation of this compound?

Methodological Answer:

Light Exposure Setup: Use UV-Vis lamps (λ = 254–365 nm) to simulate environmental photolysis. Monitor degradation kinetics via HPLC or UV spectroscopy at timed intervals.

Control Variables: Maintain consistent pH (e.g., buffered aqueous solutions) and temperature (25°C). Compare stability in aerobic vs. anaerobic conditions.

Product Identification: LC-MS or GC-MS can detect intermediates (e.g., quinones or nitroso derivatives). Reference protocols from nitrophenol toxicokinetic studies .

Basic: How is this compound synthesized, and what are common pitfalls?

Methodological Answer:
Synthetic Route (Hypothetical):

Etherification: React 2-nitrophenol with ethyl bromide in alkaline conditions (K₂CO₃/DMF, 80°C).

Purification: Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting material.
Pitfalls:

  • Byproduct Formation: Over-alkylation may occur; monitor reaction progress via TLC.
  • Yield Optimization: Adjust stoichiometry (e.g., 1.2 eq ethyl bromide) and reaction time (4–6 hrs) based on similar methoxy-nitrophenol syntheses .

Advanced: How can computational modeling predict the solvent effects on this compound’s reactivity?

Methodological Answer:

DFT Calculations: Use Gaussian or ORCA software to compute solvation free energies (e.g., in water vs. ethanol). Compare with experimental solubility data from NIST .

Molecular Dynamics (MD): Simulate solute-solvent interactions to predict aggregation tendencies. For example, nitro groups may form hydrogen bonds with protic solvents, altering reaction pathways.

Validation: Correlate computational results with experimental kinetic studies (e.g., hydrolysis rates in varying solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.